molecular formula C7H13Cl2N3 B2851537 N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride CAS No. 2287275-27-6

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride

Cat. No. B2851537
CAS RN: 2287275-27-6
M. Wt: 210.1
InChI Key: LPWALJKWGTWQBC-UHFFFAOYSA-N
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Description

“N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2287275-27-6 . It has a molecular weight of 210.11 . The IUPAC name for this compound is N-methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride” is 1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride” is a powder . The compound is stable at room temperature .

Scientific Research Applications

Pharmacological Profile of Related Compounds

Research on compounds with similar structures, such as YM348, a novel 5-HT2C receptor agonist, shows significant pharmacological activity, including inducing penile erections and hypolocomotion in rats, without affecting blood pressure. This demonstrates the potential for compounds with similar chemical structures to be used in developing drugs targeting the serotonin receptor, which could have implications for treating various psychiatric and neurological disorders (Yasuharu Kimura et al., 2004).

Corrosion Inhibition

Studies on bipyrazole compounds, such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, show that these compounds are efficient inhibitors for the corrosion of pure iron in acidic media. This suggests that related compounds could be explored for their corrosion inhibition properties, potentially leading to the development of new materials that are more resistant to degradation (A. Chetouani et al., 2005).

Chemical Synthesis and Drug Design

The novel synthesis approaches of compounds like imidazopyrazines and the exploration of their nucleophilicity demonstrate the versatility of pyrazine derivatives in chemical synthesis. Such methodologies could be applied to the synthesis of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride, potentially leading to new drugs or materials with unique properties (U. Galli et al., 2019).

Antimicrobial Activities

Research on quinoline derivatives carrying the 1,2,3-triazole moiety, similar in structure to the pyrazine derivatives, has shown that these compounds possess significant antibacterial and antifungal activities. This indicates that pyrazine derivatives like N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride could also have potential as antimicrobial agents (K D Thomas et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-(5-methylpyrazin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWALJKWGTWQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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